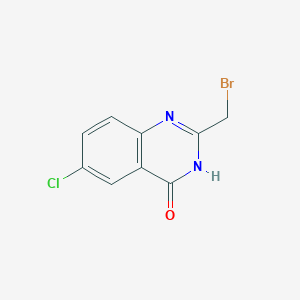
2-(溴甲基)-6-氯喹唑啉-4(3H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "2-(Bromomethyl)-6-chloroquinazolin-4(3H)-one" is a halogenated quinazolinone derivative. Quinazolinones are a class of compounds that have been extensively studied due to their diverse biological activities, including antibacterial, antifungal, and anticancer properties. The presence of bromine and chlorine atoms in the compound suggests potential reactivity and usefulness in further chemical modifications, which could be valuable in the development of pharmaceutical agents.
Synthesis Analysis
The synthesis of halogenated quinazolinones can be achieved through various methods. For instance, the Knorr synthesis involves the condensation of β-keto esters with bromoaniline, followed by cyclization to form quinazolinones . Another method includes the treatment of aminoquinazolinones with halogenating agents to introduce bromine or iodine atoms . Additionally, a novel synthesis route for a related compound, 6-(bromomethyl)-2-methylquinazolin-4(3H)-one, has been reported, which involves cyclization, ammoniation, and bromination steps, yielding a high product yield of 64.8% .
Molecular Structure Analysis
The molecular structure of halogenated quinazolinones can be characterized by various spectroscopic techniques. For example, the crystal structure of a similar compound, 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one, was determined to crystallize in the triclinic system with specific unit cell parameters, and the crystal packing was stabilized by hydrogen bonds and π-stacking interactions . These structural features are crucial for understanding the compound's reactivity and interactions with biological targets.
Chemical Reactions Analysis
Halogenated quinazolinones can undergo a variety of chemical reactions. The presence of a bromomethyl group, for instance, allows for nucleophilic substitution reactions, which can be utilized to create a wide range of derivatives . The interaction of 6-bromoquinazolinones with nucleophilic reagents has been explored, leading to the formation of different substituted quinazolinones . These reactions are significant for the development of new compounds with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated quinazolinones are influenced by their molecular structure. The introduction of halogen atoms can affect the compound's melting point, solubility, and stability. For example, the crystal structure analysis can reveal the presence of intermolecular interactions that stabilize the compound and influence its melting point . Additionally, the electronic effects of the halogen atoms can impact the compound's reactivity in chemical reactions .
科学研究应用
抗癌中间体的合成
2-(溴甲基)-6-氯喹唑啉-4(3H)-酮及其衍生物是具有潜在抗癌特性的化合物的合成中的关键中间体。例如,该化合物用于通过循环、氨化和溴化工艺优化生产方法的合成途径中,合成结直肠癌靶向药物。这种合成表现出高产率,有助于有效生产治疗特定癌症的一线药物 (何正友,2010).
抗菌和抗病毒活性
一些研究调查了2-(溴甲基)-6-氯喹唑啉-4(3H)-酮衍生物的抗菌和抗病毒活性。研究表明这些化合物表现出显著的抗菌特性,特定的衍生物对各种细菌菌株和真菌感染表现出显著的疗效。此外,一些衍生物对包括HIV和HSV在内的重要病毒表现出抗病毒活性,突出了它们在治疗传染病中的潜力 (J. A. Patel, B. Mistry, K. R. Desai, 2006).
降压剂的合成
对2-(溴甲基)-6-氯喹唑啉-4(3H)-酮衍生物的心血管应用的研究导致了具有降压活性的化合物的开发。这些化合物已被合成并评估其降低血压的能力,为高血压管理提供了一种新方法。该类别中最有效的衍生物显示出显着的降血压作用,有助于探索治疗高血压的新方法 (Ashok Kumar, M. Tyagi, V. Srivastava, 2003).
抗球虫药的开发
在兽医学中,2-(溴甲基)-6-氯喹唑啉-4(3H)-酮的衍生物已被用于合成针对家禽球虫病的有效药物。这些药物,如氟苯甲酮氢溴酸盐,对各种艾美耳属物种显示出显着的保护作用,降低受感染鸡的死亡率、体重减轻和卵囊排出。这一应用突出了该化合物在促进人类和兽医学药物开发方面的多功能性 (张俊仁,姚启正,刘祖良,2017).
属性
IUPAC Name |
2-(bromomethyl)-6-chloro-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2O/c10-4-8-12-7-2-1-5(11)3-6(7)9(14)13-8/h1-3H,4H2,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDEMBKUWQFMJMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)NC(=N2)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


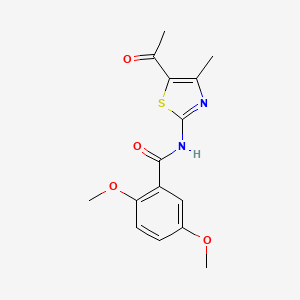
![5-[(Dimethylamino)methyl]-2-methylaniline](/img/structure/B2537818.png)

![N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-chlorophenyl)methanesulfonamide](/img/structure/B2537822.png)
![3-[(5-Bromopyrimidin-2-yl)amino]-1-thiophen-2-ylpropan-1-ol](/img/structure/B2537825.png)
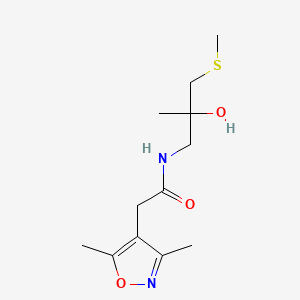
![5-Bromo-2-[(3-fluorobenzyl)oxy]benzaldehyde](/img/structure/B2537827.png)
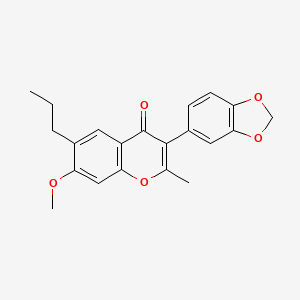
![(2E)-3-[4-(diethylamino)phenyl]acrylic acid](/img/structure/B2537829.png)

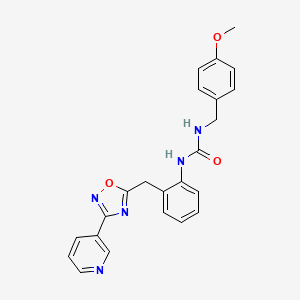
![N-[2-(Dimethylamino)ethyl]-N-(2-furylmethyl)propane-1,3-diamine](/img/structure/B2537835.png)
![7-chloro-4-(3,5-dimethylbenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2537836.png)